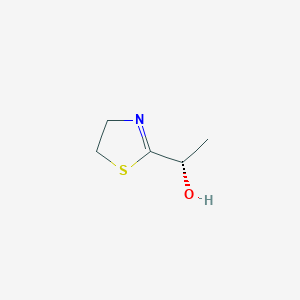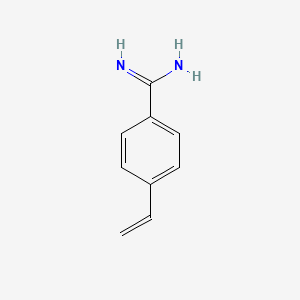![molecular formula C5H10N2OS B12573372 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane CAS No. 221124-20-5](/img/structure/B12573372.png)
7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxa-2-tia-1,5-diazabiciclo[3.3.1]nonano es un compuesto heterocíclico que contiene átomos de nitrógeno, oxígeno y azufre dentro de su estructura bicíclica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Oxa-2-tia-1,5-diazabiciclo[3.3.1]nonano normalmente implica la reacción de precursores adecuados en condiciones controladas. Un método común implica la ciclación de una amina adecuada y un compuesto que contiene azufre en presencia de un agente oxidante. Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se optimizan cuidadosamente para lograr altos rendimientos y pureza del producto deseado .
Métodos de producción industrial
La producción industrial de 7-Oxa-2-tia-1,5-diazabiciclo[3.3.1]nonano puede implicar la síntesis a gran escala utilizando vías de reacción similares a las de los entornos de laboratorio. El proceso se amplía para acomodar volúmenes más altos, y se implementan pasos de purificación adicionales para garantizar que el compuesto cumpla con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
7-Oxa-2-tia-1,5-diazabiciclo[3.3.1]nonano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de tiol o amina correspondientes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como los haluros para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se optimizan en función de la transformación deseada .
Productos principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, tioles y varios derivados sustituidos, dependiendo de la reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
7-Oxa-2-tia-1,5-diazabiciclo[3.3.1]nonano tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: El compuesto se explora por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos y agentes antimicrobianos.
Mecanismo De Acción
El mecanismo de acción de 7-Oxa-2-tia-1,5-diazabiciclo[3.3.1]nonano implica su interacción con las paredes celulares microbianas y las endotoxinas. El compuesto ejerce sus efectos antimicrobianos a través de una transferencia irreversible de grupos N-metilol a la pared celular microbiana, lo que lleva a la interrupción de la integridad de la pared celular y la inhibición del crecimiento microbiano . Este mecanismo es particularmente eficaz contra una amplia gama de bacterias y hongos.
Comparación Con Compuestos Similares
Compuestos similares
3,7-Diazabiciclo[3.3.1]nonano: Un compuesto bicíclico similar que carece de los átomos de oxígeno y azufre presentes en 7-Oxa-2-tia-1,5-diazabiciclo[3.3.1]nonano.
Taurolidina: Un compuesto relacionado con propiedades antimicrobianas, derivado estructuralmente de la taurina.
Singularidad
7-Oxa-2-tia-1,5-diazabiciclo[3.3.1]nonano es único debido a la incorporación de átomos de oxígeno y azufre dentro de su estructura bicíclica, lo que le confiere propiedades químicas y actividades biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Número CAS |
221124-20-5 |
|---|---|
Fórmula molecular |
C5H10N2OS |
Peso molecular |
146.21 g/mol |
Nombre IUPAC |
7-oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C5H10N2OS/c1-2-9-7-3-6(1)4-8-5-7/h1-5H2 |
Clave InChI |
SJBABCPSZQWVNT-UHFFFAOYSA-N |
SMILES canónico |
C1CSN2CN1COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl[(2-cyclobutylideneethoxy)methoxy]dimethylsilane](/img/structure/B12573291.png)
![N-[4-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573292.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)

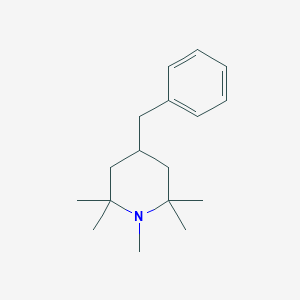
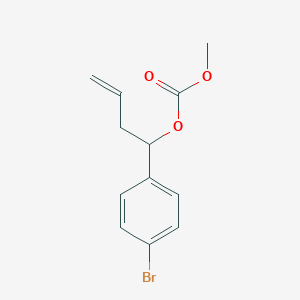
![2-[1-(4-Chlorobenzene-1-sulfonyl)but-3-en-1-yl]-1,4-difluorobenzene](/img/structure/B12573317.png)
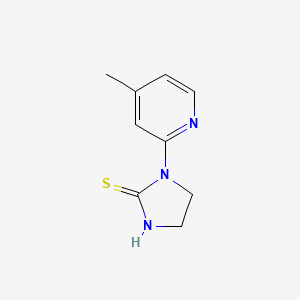
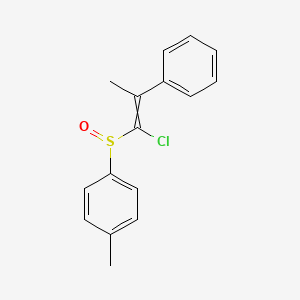
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)

